molecular formula C21H14Cl2N2O3 B11553485 2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

Cat. No.: B11553485
M. Wt: 413.2 g/mol
InChI Key: WMHFEPSWXOVBRW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 2-(4-methoxyphenyl)-1,3-benzoxazole-6-carbaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to activate certain defense-related genes in plants, leading to enhanced resistance against pathogens . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol can be compared with other phenyl-imino-methyl-phenol derivatives, such as:

    2,4-dichloro-6-[(E)-{[3-methoxyphenyl]imino}methyl]phenol: Similar in structure but with different substituents, leading to variations in biological activity.

    2,4-dichloro-6-[(E)-{[4-methoxyphenyl]imino}methyl]phenol:

These compounds share similar core structures but differ in their substituents, leading to unique properties and applications.

Properties

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

2,4-dichloro-6-[[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-16-5-2-12(3-6-16)21-25-18-7-4-15(10-19(18)28-21)24-11-13-8-14(22)9-17(23)20(13)26/h2-11,26H,1H3

InChI Key

WMHFEPSWXOVBRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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